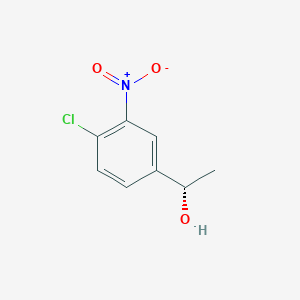
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine atom and a nitro group on a phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzene.
Reduction: The nitro group in 4-chloro-3-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-aminobenzene.
Chiral Resolution: The chiral center is introduced by reacting 4-chloro-3-aminobenzene with a chiral auxiliary or catalyst to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 1-(4-Chloro-3-nitrophenyl)ethanone.
Reduction: (S)-1-(4-Chloro-3-aminophenyl)ethan-1-ol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
®-1-(4-Chloro-3-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
1-(4-Chloro-3-nitrophenyl)ethan-1-one: The oxidized form of the compound.
1-(4-Chloro-3-aminophenyl)ethan-1-ol: The reduced form of the compound.
Uniqueness: (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other related compounds. The presence of both nitro and chloro groups also contributes to its distinct chemical properties.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
Clave InChI |
DPECJWNICWLDNB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


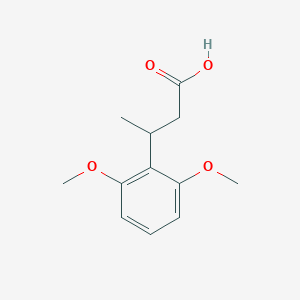
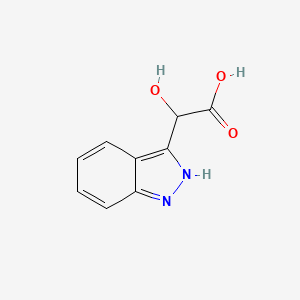

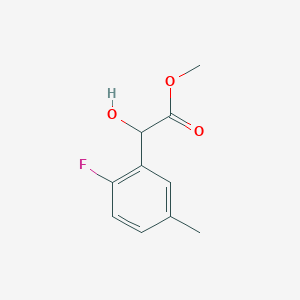
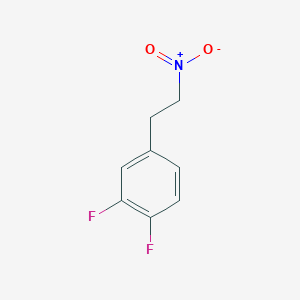
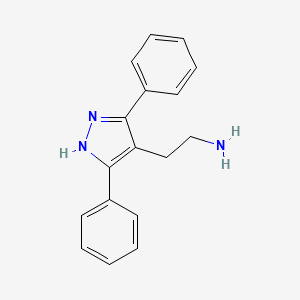

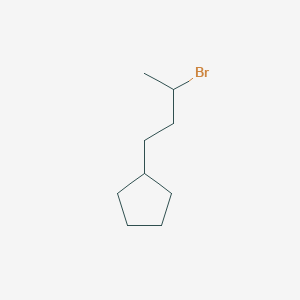
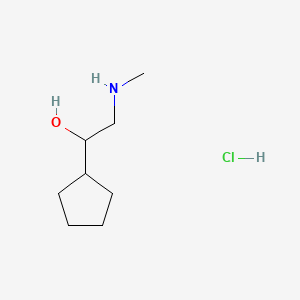
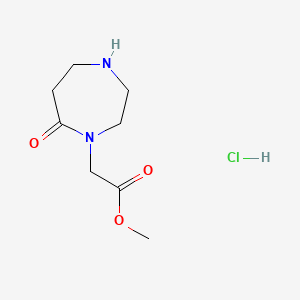
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
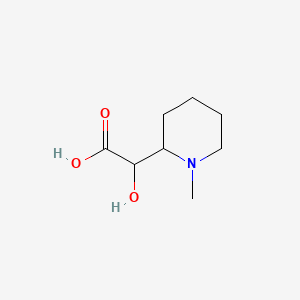

![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
